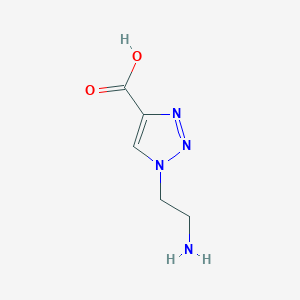

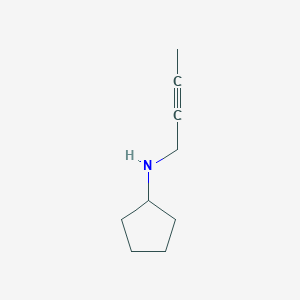

1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid

Overview

Description

1-(2-Aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as AETC, is an organic compound that is used in a variety of scientific research applications. It is a versatile compound with a wide range of possible uses, from synthesizing new compounds to studying biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Biologically Active Compounds

The 5-amino-1,2,3-triazole-4-carboxylic acid, closely related to the compound of interest, is pivotal for synthesizing peptidomimetics and biologically active compounds. Its synthesis, avoiding the Dimroth rearrangement, employs ruthenium-catalyzed cycloaddition, demonstrating complete regiocontrol for aryl or alkyl azides. This method facilitates the creation of triazole-containing dipeptides and triazoles with HSP90 inhibitor activity, indicating its significance in drug discovery and molecular design (Ferrini et al., 2015).

Solid Phase Synthesis and Peptide Integration

Triazoles, including derivatives of the target molecule, can be integrated into peptide backbones or side chains through solid-phase synthesis. The regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase is crucial for producing 1,4-substituted [1,2,3]-triazoles. This method is compatible with solid-phase peptide synthesis, indicating its utility in creating diverse peptide-based structures with potential biological activities (Tornøe et al., 2002).

Metal-Organic Frameworks (MOFs) Construction

The triazole-carboxylate ligands, derived from α-amino acid precursors like the compound , have been used to construct Cu(II)-coordination polymers incorporating discrete triangular [Cu3(μ3-OH)] clusters. These MOFs exhibit unique topological features and demonstrate potential for applications in magnetism and porous material design, showcasing the versatility of triazole-based compounds in materials science (Vasylevs’kyy et al., 2014).

Antimicrobial Potential

A derivative, 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid, has shown significant antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The compound's structure facilitates interactions with bacterial DNA and proteins, suggesting its potential as a foundation for developing new antimicrobial agents. This highlights the biomedical relevance of triazole derivatives in combating infectious diseases (Maji & Haldar, 2017).

properties

IUPAC Name |

1-(2-aminoethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c6-1-2-9-3-4(5(10)11)7-8-9/h3H,1-2,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIUNYPPVATDFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-2-chloro-N-[1-(diethylamino)propan-2-yl]benzamide](/img/structure/B1527249.png)

![[1-(Propan-2-yloxy)cyclohexyl]methanamine](/img/structure/B1527252.png)

![{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1527256.png)

![6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B1527258.png)

![{4-Methoxy-3-[(oxan-4-yloxy)methyl]phenyl}methanamine](/img/structure/B1527260.png)

![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethan-1-one](/img/structure/B1527263.png)

![2-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B1527266.png)

![2-{[2-(Dimethylamino)-2-methylpropyl]amino}cyclopentan-1-ol](/img/structure/B1527270.png)